Propargyl-PEG8-amine

概要

説明

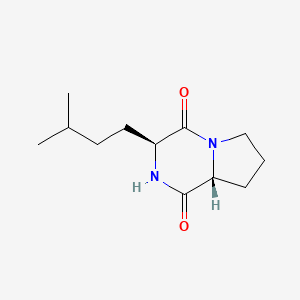

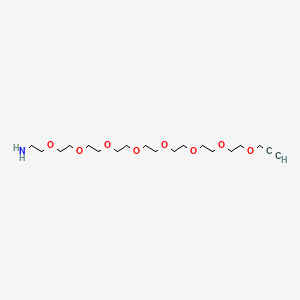

Propargyl-PEG8-amine is a heterobifunctional reagent consisting of a propargyl group and an amine group . The amine group can form amide bonds with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can form triazole linkage with azides in copper catalyzed Click Chemistry reactions .

Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-amine is C19H37NO8 . Its exact mass is 407.25 and its molecular weight is 407.500 .Chemical Reactions Analysis

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry .Physical And Chemical Properties Analysis

Propargyl-PEG8-amine is soluble in water, DMSO, DCM, DMF . Its molecular formula is C19H37NO8 and its molecular weight is 407.5 .科学的研究の応用

Preparation of Propargyl Amines

Propargyl-PEG8-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, and alkynes . This method has significant features such as high efficiency, mild conditions, environmental compatibility, and applicability to a wide range of substrates .

Catalyst for C-N Bond Formation

A novel magnetically reusable manganese nanocatalyst has been developed for C-N bond formation, which uses Propargyl-PEG8-amine in its synthesis . This catalyst has shown to be very efficient for the preparation of various derivatives of propargyl amines .

Pharmaceutical Applications

Propargylamine derivatives have many pharmaceutical properties. For example, pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor used for treating type 1 diabetes and cardiovascular complications associated with it . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .

Neurodegenerative Disorders Treatment

Propargylamine derivatives such as rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Rasagiline prevents apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes .

Anti-Alzheimer’s Disease Activities

Rasagiline hybrid molecules, which contain a propargyl moiety, have shown anti-Alzheimer’s disease activities .

Organic Precursors

Propargyl groups are important for the direct introduction into heterocyclic rings to access important and novel organic precursors .

作用機序

Target of Action

Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of Propargyl-PEG8-amine are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as key intermediates in the formation of stable amide bonds .

Mode of Action

The amine group in Propargyl-PEG8-amine readily reacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) under coupling conditions to form stable amide bonds . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Result of Action

The result of Propargyl-PEG8-amine’s action is the formation of stable amide bonds and triazole linkages . These linkages can be used to connect different molecular fragments, thereby constructing complex and ordered molecular structures . This ability to couple different molecular fragments makes Propargyl-PEG8-amine a highly efficient coupling agent .

Action Environment

The action of Propargyl-PEG8-amine can be influenced by various environmental factors. For instance, the solvent-free synthesis of propargylamines has been highlighted as a green approach, which is very relevant in today’s context . Furthermore, the stability of Propargyl-PEG8-amine could potentially be influenced by factors such as temperature, pH, and the presence of other reactive species in the environment.

Safety and Hazards

将来の方向性

From the perspective of green and sustainable chemistry, the scientific community should focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG8-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

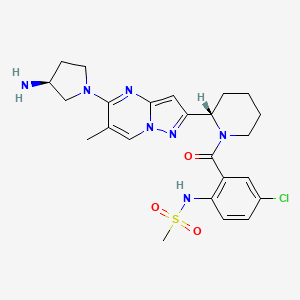

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)

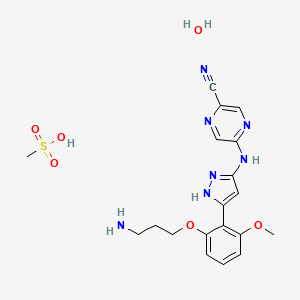

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)